Cas no 1358780-54-7 (N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure
1358780-54-7 structure
Product Name:N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS No:1358780-54-7
MF:C22H23N5O2
MW:389.450324296951
CID:5404523
Update Time:2025-05-19

N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
    • N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
    • Inchi: 1S/C22H23N5O2/c1-4-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)13-20(28)23-16-11-10-14(2)12-15(16)3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28)
    • InChI Key: ALLFKZCDLDXCLI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C=C1C)(=O)CN1C2=C(N3C(CCC)=NN=C3C1=O)C=CC=C2

N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3411-6590-2μmol
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1358780-54-7
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N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Related Literature

Additional information on N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

N-(2,4-Dimethylphenyl)-2-{4-Oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide: A Comprehensive Overview

The compound with CAS No. 1358780-54-7, known as N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a quinoxaline core fused with a triazole ring system. The presence of the acetamide group and the 2,4-dimethylphenyl substituent further enhances its chemical versatility and biological activity.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The quinoxaline moiety is well-known for its ability to act as a scaffold for various bioactive molecules. Similarly, the triazole ring system is often associated with improved pharmacokinetic properties and enhanced stability. The combination of these structural elements in N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl...}acetamide makes it a promising candidate for exploring novel therapeutic agents.

One of the most intriguing aspects of this compound is its potential application in the field of oncology. Researchers have demonstrated that analogs of this compound exhibit significant anti-proliferative activity against various cancer cell lines. The propyl substituent on the triazoloquinoxaline ring has been shown to play a critical role in modulating the compound's bioactivity. Furthermore, the dimethylphenyl group contributes to the compound's lipophilicity, which is essential for its ability to cross cellular membranes and interact with target proteins.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the quinoxaline core through cyclization reactions and the subsequent incorporation of the triazole ring via click chemistry. The introduction of the acetamide group and the dimethylphenyl substituent requires precise control over reaction conditions to ensure high yields and purity.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed the compound's molecular structure and provided insights into its conformational flexibility. Computational studies have further revealed that the compound exhibits favorable pharmacokinetic properties, including good absorption and moderate clearance rates.

In terms of biological evaluation, this compound has shown remarkable selectivity towards specific molecular targets. For instance, it has demonstrated potent inhibitory activity against kinases involved in signaling pathways critical for cancer progression. Additionally, preliminary toxicological studies suggest that this compound has a favorable safety profile at therapeutic concentrations.

Looking ahead, ongoing research is focused on optimizing this compound's bioavailability and improving its therapeutic index. Researchers are exploring various strategies such as prodrug design and nanoparticle delivery systems to enhance its efficacy in vivo. Furthermore, efforts are being made to identify additional targets for this compound in order to expand its potential applications beyond oncology.

In conclusion, N-(2,4-dimethylphenyl)-2-{4-oxo-1-propyl...}acetamide represents a cutting-edge advancement in heterocyclic chemistry with immense potential in drug discovery. Its unique structure combines several functional groups that contribute to its bioactivity and stability. As research continues to unfold, this compound is poised to make significant contributions to the development of novel therapeutic agents.

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